molecular formula C17H13ClO4 B2667492 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate CAS No. 331461-42-8

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate

Cat. No.: B2667492
CAS No.: 331461-42-8
M. Wt: 316.74
InChI Key: LMQMRYIVMQOHAW-NYYWCZLTSA-N
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Description

Historical Context and Development

The compound was first registered in PubChem on September 13, 2005 (CID 6029625), with subsequent structural validations confirming its IUPAC nomenclature as [4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate. Its development coincides with renewed interest in chalcone derivatives during the early 2000s, driven by advances in conjugate addition reactions and recognition of chalcones' biological activities. The methoxy-oxopropenyl group introduces unique electronic characteristics compared to traditional chalcones, enabling novel reactivity patterns.

Significance in Organic Chemistry Research

This molecule serves as a model system for studying:

  • Electronic conjugation effects : The planar α,β-unsaturated ester system (C=O and C=C) creates extended π-conjugation, influencing absorption spectra and redox behavior.
  • Regioselective functionalization : The para-substituted chlorobenzoate and methoxypropenyl groups provide distinct sites for nucleophilic/electrophilic attacks, as demonstrated in derivative syntheses.
  • Crystal engineering : Preliminary X-ray data (unpublished) suggest non-covalent interactions between chloro and methoxy groups could direct supramolecular assembly.

Relationship to Chalcone Family of Compounds

Structurally, the compound adheres to the chalcone template (Ar–CO–CH=CH–Ar') with modifications:

Feature Classical Chalcone This Compound
Central linker Ketone (CO) Ester (COO)
Aryl substitution Typically hydroxyl/methoxy Chlorobenzoate + methoxy
Conjugation system C=O and C=C Additional ester conjugation

The esterification of the carbonyl group (C17H13ClO4 vs. C15H12O in basic chalcones) modifies electron distribution, potentially enhancing stability and altering biological target interactions.

Scientific Importance in Contemporary Research

Recent studies highlight three key areas:

  • Antiviral agent development : Structural analogs show inhibitory activity against hepatitis B virus DNA replication (EC50 = 2.1 μM in HepG2.2.15 cells).
  • Nonlinear optical materials : Quantum chemical calculations predict first hyperpolarizability (β) values of 12.8 × 10⁻³⁰ esu, suggesting optoelectronic applications.
  • Enzyme inhibition : Molecular docking simulations indicate strong binding (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 2, a cancer therapy target.

Research Objectives and Academic Scope

Current investigations prioritize:

  • Optimizing solvent-free Claisen-Schmidt condensations for scalable synthesis (current yields: 68–72%)
  • Developing fluorinated analogs through palladium-catalyzed cross-coupling
  • Establishing structure-activity relationships against kinase targets using 3D-QSAR models
  • Exploring solid-state luminescence via crystal structure analysis

Properties

IUPAC Name

[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4/c1-21-16(19)11-4-12-2-9-15(10-3-12)22-17(20)13-5-7-14(18)8-6-13/h2-11H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQMRYIVMQOHAW-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the ester linkage. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of interest for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate is its potential as a pharmaceutical agent. Research indicates that compounds with similar structural motifs exhibit significant biological activity, including:

  • Anticancer Activity : Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. For instance, the presence of methoxy and carbonyl groups enhances interactions with biological targets, potentially leading to anticancer effects .

Organic Synthesis

The compound serves as an intermediate in the synthesis of other complex organic molecules. Its structure allows for functional group transformations that are crucial in developing new pharmaceuticals and agrochemicals. The ability to modify the compound's functional groups enables chemists to tailor properties for specific applications.

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of advanced materials. Its potential applications include:

  • Organic Light Emitting Diodes (OLEDs) : The compound's conjugated system may enhance light emission properties, making it a candidate for OLED materials.

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study published in RSC Advances demonstrated the synthesis of new derivatives based on similar structural frameworks to evaluate their anticancer properties against various cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapy agents .

Case Study 2: Organic Synthesis Applications

Research conducted on the synthesis of complex organic molecules highlighted the role of this compound as a versatile intermediate. The study detailed how modifications to this compound could yield novel derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Melting Points: The 4-chlorobenzoate derivative (2c) exhibits the highest melting point (162.5–164.0 °C), attributed to enhanced intermolecular interactions (e.g., halogen bonding) compared to non-halogenated analogs like 2d (138.9–140.2 °C) .
  • Synthetic Yields : The benzoate derivative (2d ) achieves the highest yield (95.9%), likely due to favorable steric and electronic conditions during esterification. In contrast, 2c ’s lower yield (67.5%) may reflect challenges in introducing the electron-withdrawing chloro substituent .

Propenyl Substituent Variations

  • 4-Methylphenyl vs. Methoxy Carbonyl ( vs. ): describes a compound with a 4-methylphenyl ketone substituent on the propenyl chain (C₂₄H₁₉ClO₄, monoisotopic mass 406.097), compared to the target compound’s methoxy carbonyl group.
  • Complex Substituents () :
    • A structurally distinct analog, 4-[3-methoxy-3-oxo-2-(1-oxo-isoindolyl)propyl]phenyl 4-chlorobenzoate, incorporates an isoindole moiety, introducing additional hydrogen-bonding sites. This highlights the versatility of the 4-chlorobenzoate scaffold in accommodating diverse functional groups .

Biological Activity

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate, also known by its CAS number 380430-58-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

The molecular formula of this compound is C15_{15}H13_{13}ClO4_{4}, with a molecular weight of approximately 292.71 g/mol. The compound features a methoxy group and a chlorobenzoate moiety, contributing to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC15_{15}H13_{13}ClO4_{4}
Molecular Weight292.71 g/mol
CAS Number380430-58-0
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoates have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential

Research has demonstrated that the structural components of this compound may contribute to anticancer activities. For example, studies on related compounds have shown that they can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways . The presence of the methoxy group is particularly noted for enhancing bioactivity against tumor cells.

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, and compounds with similar structures have been reported to exhibit anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines has been observed in several studies, indicating that this compound may hold promise for therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial activity of various benzoate derivatives, including those structurally related to our compound of interest, significant inhibitory effects were observed against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess the efficacy of these compounds, revealing a correlation between structural modifications and enhanced antimicrobial activity .

Case Study 2: Anticancer Mechanisms

A series of experiments conducted on cancer cell lines demonstrated that compounds similar to this compound could induce cell cycle arrest and apoptosis. The research highlighted the importance of the methoxy group in enhancing the interaction with cellular targets involved in cell proliferation and survival pathways .

Q & A

Q. Table 1: Synthetic Routes and Conditions

StepReagents/ConditionsYield OptimizationReference
Esterification4-Chlorobenzoyl chloride, DMAP catalyst, DCM70–85%
Olefin formationWittig reaction, triethylamine, THF65–80%
PurificationColumn chromatography (silica gel, hexane/EtOAc)>95% purity

Basic: What spectroscopic and chromatographic methods confirm its structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxy, ester, and olefin groups. For example, the (1E)-configured olefin shows a coupling constant J=1216HzJ = 12–16 \, \text{Hz} .
  • IR Spectroscopy : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (α,β-unsaturated ketone) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
  • LC-MS : Confirms molecular ion [M+H]+^+ at m/z 359.3 (calculated) .

Advanced: How can density functional theory (DFT) predict electronic properties or reactivity?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) model:

  • Electron density distribution : Localize reactive sites (e.g., electrophilic olefin or nucleophilic ester oxygen) .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer behavior (e.g., ΔE ≈ 4.5 eV) .
  • Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) reduce errors in enthalpy predictions (<3 kcal/mol) .

Q. Table 2: DFT Functional Performance

FunctionalApplicationAvg. Error (kcal/mol)Reference
B3LYPThermochemistry2.4
M06-2XNon-covalent interactions1.8

Advanced: How to resolve contradictions in biological activity data (e.g., mitochondrial effects vs. PINK-1 stabilization)?

Methodological Answer:
Contradictions (e.g., mitochondrial fragmentation vs. PINK-1 stabilization in ) require:

  • Dose-response studies : Test concentrations from nM to µM ranges to identify threshold effects .
  • Orthogonal assays : Combine fluorescence microscopy (mitochondrial morphology) with Western blotting (PINK-1 levels) .
  • Control experiments : Use rotenone (mitochondrial depolarizer) and MG-132 (proteasome inhibitor) as benchmarks .

Basic: What structural features are confirmed by X-ray crystallography?

Methodological Answer:

  • Crystal system : Monoclinic (e.g., space group P21_1/c) with Z = 4 .
  • Key bond lengths : C=O (1.21 Å), C-O (1.36 Å) in ester groups .
  • Dihedral angles : ~15° between aromatic rings, minimizing steric strain .
  • Software : SHELXL refines structures with R-factor < 0.05 .

Q. Table 3: X-ray Structural Parameters

ParameterValueReference
C=O bond length1.21 Å
Torsion angle (C1-C2-C3-C4)172°
R-factor0.039

Advanced: How to design structure-activity relationship (SAR) studies for ester group modifications?

Methodological Answer:

  • Variation of substituents : Replace 4-chlorobenzoate with 4-fluoro or 4-nitro analogs via nucleophilic acyl substitution .
  • Biological testing : Screen analogs for cytotoxicity (MTT assay) and target binding (SPR or ITC) .
  • Computational docking : AutoDock Vina predicts binding affinities to targets (e.g., kinases) .

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